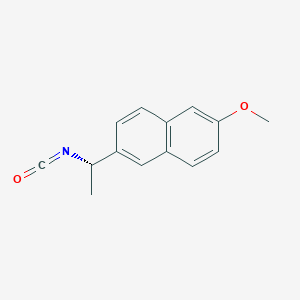
Naproxen isocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naproxen isocyanate, also known as this compound, is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthaleneacetic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Drug Delivery Systems
Naproxen isocyanate has been investigated for its utility in drug delivery systems (DDS). The modification of silica-based carriers with isocyanate groups enhances their ability to encapsulate and release drugs effectively.
Key Findings:
- Surface Modification: Research indicates that materials such as SBA-15 can be modified with isocyanate groups (SBA-15-NCO) to improve drug adsorption properties. Studies have shown that these modified carriers exhibit significantly higher drug affinity due to enhanced intermolecular interactions such as hydrogen bonding and π-π interactions .
- Drug Release Kinetics: The release of naproxen from these systems has been studied under various pH conditions to simulate physiological environments. Results indicated that the release rates are influenced by the surface polarity and pH, with naproxen sodium salt demonstrating higher solubility and thus a more favorable release profile compared to its acid form .
Antibacterial Activity
Naproxen derivatives, including this compound, have shown promising antibacterial properties.
Research Insights:
- Efficacy Against Bacteria: Various studies have demonstrated that compounds derived from naproxen exhibit antibacterial activity against strains such as E. faecalis, P. aeruginosa, and K. pneumoniae. For instance, one study reported that certain naproxen derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone .
- Mechanism of Action: The antibacterial activity is attributed to the structural modifications that enhance interaction with bacterial cell walls, thereby disrupting their integrity.
Synthesis and Chemical Applications
This compound serves as a versatile intermediate in organic synthesis.
Applications in Synthetic Chemistry:
- Fluorescent Derivatization: this compound has been utilized as a chiral derivatizing agent for the synthesis of fluorescent compounds. This application is particularly relevant in analytical chemistry where chiral separations are necessary .
- Polyurethane Production: The compound can be incorporated into polyurethane formulations, which are known for their biocompatibility and mechanical properties. This opens avenues for developing materials suitable for biomedical applications .
Case Studies
Several case studies have highlighted the practical applications of this compound in real-world scenarios:
属性
CAS 编号 |
125836-70-6 |
|---|---|
分子式 |
C14H13NO2 |
分子量 |
227.26 g/mol |
IUPAC 名称 |
2-[(1S)-1-isocyanatoethyl]-6-methoxynaphthalene |
InChI |
InChI=1S/C14H13NO2/c1-10(15-9-16)11-3-4-13-8-14(17-2)6-5-12(13)7-11/h3-8,10H,1-2H3/t10-/m0/s1 |
InChI 键 |
VUWNJESDDBBAAE-JTQLQIEISA-N |
SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)N=C=O |
手性 SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)N=C=O |
规范 SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)N=C=O |
Key on ui other cas no. |
125836-70-6 |
同义词 |
naproxen isocyanate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















